2-(Azetidin-3-yloxy)quinoxaline is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing a quinoxaline ring structure, which is a fused bicyclic system composed of two nitrogen atoms and four carbon atoms. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor, which makes it relevant in the treatment of various diseases, including cancers and autoimmune disorders .
The compound is classified under quinoxaline derivatives, which are known for their diverse pharmacological properties. It is specifically noted for its ability to inhibit type III receptor tyrosine kinases, such as PDGFR and FLT3, which are implicated in many pathological conditions including cancer . The compound can be synthesized through various methods that leverage its unique structural features.
The synthesis of 2-(Azetidin-3-yloxy)quinoxaline can be achieved through several approaches:
The molecular formula for 2-(Azetidin-3-yloxy)quinoxaline is , with a molecular weight of approximately 237.68 g/mol . The structure includes a quinoxaline core with an azetidin-3-yloxy substituent, contributing to its biological activity.
C1=CN=C(C=C1)C(=O)OCCN1CCN(C1)C
.2-(Azetidin-3-yloxy)quinoxaline can participate in various chemical reactions:
The mechanism by which 2-(Azetidin-3-yloxy)quinoxaline exerts its biological effects primarily involves inhibition of receptor tyrosine kinases. These kinases play crucial roles in signal transduction pathways that regulate cell growth and division:
The physical properties of 2-(Azetidin-3-yloxy)quinoxaline include:
Chemical properties include:
2-(Azetidin-3-yloxy)quinoxaline has several potential applications:
CAS No.: 17066-67-0
CAS No.: 76703-62-3
CAS No.: 12712-72-0
CAS No.: 68002-72-2
CAS No.: 36548-09-1
CAS No.: